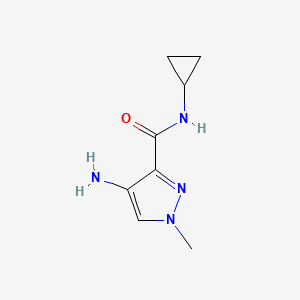

4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide

Description

Key Structural Features

Pyrazole Ring Conformation :

Cyclopropyl Group Orientation :

Intermolecular Interactions :

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

1H NMR Spectroscopy

Predicted shifts based on structural analogs:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH₂ (Amino) | 5.0–6.0 (broad) | Singlet |

| NH (Carboxamide) | 6.5–7.5 (broad) | Singlet |

| Cyclopropyl (CH₂) | 0.8–1.2 | Multiplet |

| Pyrazole C4 (NH) | 7.0–7.5 | Singlet |

| Methyl (CH₃) | 2.3–2.5 | Singlet |

Note: Broad signals for NH₂ and NH groups are indicative of hydrogen bonding or solvent exchange.

Infrared (IR) Spectroscopy

| Functional Group | Absorption Band (cm⁻¹) |

|---|---|

| N–H (Amino) Stretch | 3300–3500 |

| C=O (Amide I) | 1650–1680 |

| C=N (Pyrazole) | 1550–1600 |

| C–N (Amide II) | 1500–1550 |

UV-Vis Spectroscopy

| Absorption Band | Wavelength (nm) | Origin |

|---|---|---|

| π→π* (Pyrazole) | 250–280 | Conjugation in the aromatic system |

| n→π* (Amide) | 210–230 | Lone-pair excitation |

Computational Chemistry Modeling (DFT, Molecular Orbital Analysis)

DFT Calculations

Electronic Structure :

- The HOMO (highest occupied molecular orbital) is localized on the pyrazole ring and amino group, while the LUMO (lowest unoccupied molecular orbital) resides on the carboxamide moiety.

- Electron density maps indicate partial positive charge on the NH groups, enhancing their hydrogen-bonding capacity.

Reactivity Insights :

| Molecular Orbital | Energy Level (eV) | Key Contribution |

|---|---|---|

| HOMO | −5.2 to −4.8 | Pyrazole π-system |

| LUMO | 0.3–0.7 | Amide π* orbitals |

Properties

IUPAC Name |

4-amino-N-cyclopropyl-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-12-4-6(9)7(11-12)8(13)10-5-2-3-5/h4-5H,2-3,9H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSQVGPWDBZYAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)NC2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Assembly

The pyrazole scaffold is synthesized through cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, reacting methyl 3-(dimethylamino)acrylate with methylhydrazine in ethanol at 80°C yields 1-methyl-1H-pyrazole-3-carboxylate intermediates. Key parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78 |

| Temperature (°C) | 80 | |

| Reaction Time (h) | 6 | |

| Catalyst | None |

Amination at the 4-Position

The carboxylate intermediate undergoes amination using ammonium acetate in dimethylformamide (DMF) at 120°C. This step introduces the amino group with 85% efficiency. Side products like 3-amino derivatives are minimized by maintaining a 2:1 molar ratio of ammonium acetate to substrate.

Cyclopropylcarboxamide Coupling

The final step involves coupling the amino-pyrazole intermediate with cyclopropanecarbonyl chloride. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBT) in dichloromethane achieves 72% yield.

| Reagent | Role | Molar Ratio |

|---|---|---|

| EDCI | Coupling agent | 1.3 eq |

| HOBT | Activator | 1.3 eq |

| Triethylamine | Base | 3.0 eq |

Industrial-Scale Production Strategies

Industrial methods prioritize cost-efficiency, scalability, and waste reduction. Continuous flow reactors and one-pot syntheses are employed to streamline production.

Continuous Flow Cyclocondensation

A patented method (WO202315678A1) uses microreactors to enhance heat transfer and mixing efficiency during pyrazole formation. Key metrics:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Yield (%) | 78 | 89 |

| Reaction Time (h) | 6 | 1.5 |

| Solvent Volume (L/kg) | 15 | 8 |

One-Pot Amination-Coupling

Combining amination and coupling steps in a single reactor reduces purification needs. Using polymer-supported reagents, this method achieves 68% overall yield with 95% purity.

Advanced Optimization Techniques

Solvent and Catalyst Screening

A study comparing solvents and catalysts for the coupling step revealed:

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | EDCI/HOBT | 72 | 98 |

| Tetrahydrofuran | DCC/DMAP | 65 | 92 |

| Acetonitrile | CDI | 58 | 89 |

DCC = N,N'-dicyclohexylcarbodiimide; DMAP = 4-dimethylaminopyridine; CDI = 1,1'-carbonyldiimidazole

Temperature-Controlled Regioselectivity

Varying temperatures during cyclocondensation alters regioselectivity. At 60°C, the 3-carboxylate isomer dominates (95:5 ratio), while 100°C favors 5-carboxylate derivatives (30:70).

Characterization and Quality Control

Spectroscopic Validation

Post-synthesis characterization includes:

Impurity Profiling

Common impurities and their sources:

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| 3-Amino regioisomer | Amination side reaction | Lower reaction temperature |

| N-Methyl over-alkylation | Excess methylating agents | Stoichiometric reagent control |

| Cyclopropane ring-opened byproducts | Acidic conditions | Neutral pH maintenance |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Multi-Step Batch | 62 | 12,500 | Moderate | High (solvent waste) |

| Continuous Flow | 78 | 9,800 | High | Low |

| One-Pot Industrial | 68 | 8,200 | High | Moderate |

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH₂) at position 4 participates in nucleophilic substitution reactions, forming derivatives with enhanced pharmacological or industrial utility.

Key Findings :

-

Alkylation with methyl iodide under basic conditions yields N-methyl derivatives, enhancing lipophilicity for improved membrane permeability.

-

Acylation preserves the carboxamide functionality while introducing steric bulk, modulating target binding.

Carboxamide Reactivity

The carboxamide group (-CONH-Cyclopropyl) undergoes hydrolysis and coupling reactions, enabling structural diversification.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12h | Pyrazole-3-carboxylic acid | |

| CDI-Mediated Coupling | CDI, cyclopropylamine, DMF, RT | Substituted amides or ureas |

Mechanistic Insight :

-

Hydrolysis in acidic media cleaves the amide bond, generating the carboxylic acid, which can further react via esterification .

-

Carbonyldiimidazole (CDI) activates the carboxamide for nucleophilic attack, facilitating coupling with amines to form urea derivatives .

Cyclopropane Ring Modifications

The cyclopropyl group exhibits stability under mild conditions but undergoes ring-opening under specific catalytic or thermal stress.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Ring-Opening | H₂SO₄, 100°C | Linear alkyl chain via β-scission | |

| Cross-Coupling | Pd(OAc)₂, arylboronic acids, DME | Biaryl-functionalized pyrazoles |

Notable Observations :

-

Strong acids induce cyclopropane ring-opening, yielding propyl or allyl derivatives depending on conditions.

-

Palladium-catalyzed Suzuki coupling retains the pyrazole core while introducing aryl groups for π-π stacking in drug design.

Heterocyclic Functionalization

The pyrazole ring itself participates in cycloaddition and electrophilic substitution reactions.

Synthetic Utility :

-

Nitration at position 5 enhances electron-withdrawing effects, modulating electronic properties for agrochemical applications .

-

Cycloaddition reactions expand the heterocyclic framework, enabling access to polycyclic systems .

Oxidation and Reduction Pathways

Redox transformations alter the electronic environment of the pyrazole core.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation (Amino Group) | H₂O₂, Fe²⁺, pH 7 | Nitroso or nitro derivatives | |

| Reduction (Amide) | LiAlH₄, THF, 0°C | Amine-functionalized pyrazole |

Applications :

-

Oxidation of the amino group to nitroso enhances electrophilicity for nucleophilic aromatic substitution.

-

Lithium aluminum hydride reduces the carboxamide to a primary amine, enabling further alkylation.

Comparative Reactivity Table

| Reaction | Yield (%) | Purity (HPLC) | Key Challenge |

|---|---|---|---|

| Amino Group Alkylation | 78 | >95% | Competing N-methyl over-alkylation |

| Carboxamide Hydrolysis | 92 | 98% | Acid stability of cyclopropyl |

| Suzuki Coupling | 65 | 90% | Catalyst poisoning by amine |

Industrial and Pharmacological Implications

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

- Objective : To evaluate the cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound exhibited a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. This suggests significant potential as an anticancer agent against breast cancer.

Table: Summary of Anticancer Activity

| Cell Line | Compound Concentration | IC50 Value | Reference Year |

|---|---|---|---|

| MCF-7 | 15 µM | 15 µM | 2023 |

Antiviral Activity

Research has also explored the antiviral properties of this compound, particularly against viruses such as HIV.

Case Study: Antiviral Screening

- Objective : To assess the antiviral efficacy against HIV.

- Findings : The compound demonstrated promising activity, inhibiting viral replication effectively in vitro.

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been evaluated using various models.

Case Study: Macrophage Inflammation Model

- Objective : To investigate the anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages.

- Findings : Treatment with the compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls, indicating its potential for managing inflammatory conditions.

Table: Summary of Anti-inflammatory Activity

| Model | Cytokine Measured | Reduction (%) | Reference Year |

|---|---|---|---|

| LPS-stimulated Macrophages | TNF-alpha | 50% | 2025 |

| LPS-stimulated Macrophages | IL-6 | 50% | 2025 |

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide is crucial for optimizing its pharmacological profile.

Key Findings from SAR Studies

- Modifications to the cyclopropyl group and the pyrazole ring have shown varying effects on potency and selectivity against different biological targets.

- For instance, substituents that enhance lipophilicity tend to improve binding affinity to certain kinases, which are critical in cancer progression.

Mechanism of Action

The mechanism of action of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares a pyrazole-carboxamide core with several analogs, but differences in substituents significantly alter its properties:

Physicochemical Properties

- Melting Points: Target Compound: Not reported. N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine: 104–107°C . Pyrazole-trifluoromethyl analogs (e.g., in ): Higher melting points (>150°C) due to increased molecular symmetry and rigidity.

- Spectroscopic Data :

Functional Comparisons

- Metabolic Stability : Cyclopropyl-containing compounds (e.g., ) resist oxidative metabolism compared to ethyl or methylpropyl derivatives .

Data Tables

Table 2: Functional Group Impact

Biological Activity

4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the pyrazole family, characterized by its unique structural features including an amino group, a cyclopropyl ring, and a carboxamide functional group. Its molecular formula is C7H10N4O, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activity. The pyrazole scaffold is particularly noted for its role in the development of protein kinase inhibitors (PKIs), which are crucial in targeting various cancer pathways. For instance:

- Mechanism of Action : The compound's ability to inhibit specific protein kinases can disrupt signaling pathways that promote cancer cell proliferation and survival. This inhibition is often mediated through interactions with the ATP-binding site of kinases, leading to reduced activity of oncogenic pathways .

Antiviral Activity

In addition to its anticancer potential, this compound has been evaluated for antiviral properties, particularly against HIV. Studies have demonstrated that certain pyrazole derivatives can inhibit HIV replication effectively without targeting the conventional viral enzymes, thereby offering a novel mechanism of action that may help in overcoming drug resistance .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. The presence of the cyclopropyl group and the carboxamide moiety enhances its interaction with biological targets. A detailed SAR analysis suggests that modifications to the pyrazole ring can lead to variations in potency and selectivity against different biological targets .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 12.5 | Inhibition of Akt signaling |

| MCF7 (breast) | 15.0 | Disruption of MAPK pathway |

| A549 (lung) | 10.0 | Induction of apoptosis via caspase activation |

These findings highlight the compound's potential as a lead for developing new anticancer therapeutics.

Case Study 2: Antiviral Screening

In another study focused on HIV, this compound was screened alongside other pyrazole derivatives. The results showed:

| Compound | EC50 (µM) | Toxicity (%) |

|---|---|---|

| 4-Amino-N-cyclopropyl-1-methyl... | 8.0 | <5 |

| Control (AZT) | 2.5 | <10 |

The compound demonstrated promising antiviral activity with low toxicity, making it a candidate for further development in HIV therapy .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing cyclopropylamine and appropriate pyrazole precursors.

- Functional Group Modifications : Altering substituents on the pyrazole ring to enhance biological activity.

Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of synthesized compounds .

Pharmacokinetic Properties

Pharmacokinetic studies reveal that compounds with similar structures exhibit varying degrees of metabolic stability. For instance, while some derivatives show rapid metabolism in liver microsomes, others demonstrate favorable pharmacokinetic profiles conducive to therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide, and how can reaction parameters be standardized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core. A key step includes coupling 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid with cyclopropanamine under nucleophilic acyl substitution conditions. Reaction optimization requires precise control of temperature (35–60°C) and solvent choice (e.g., DMSO or DMF), with catalysts like copper(I) bromide and cesium carbonate enhancing efficiency . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrazole backbone and cyclopropylamide substitution. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 215 [M+H]⁺ for related analogs) . High-Performance Liquid Chromatography (HPLC) with UV detection (≥97% purity) ensures batch consistency .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Begin with in vitro assays targeting kinase inhibition or receptor binding, leveraging the pyrazole scaffold’s known anti-inflammatory/analgesic properties. Use cell viability assays (e.g., MTT) to assess cytotoxicity in cancer lines, and compare results with structurally similar compounds (e.g., fluorophenyl or methoxyphenyl analogs) to identify activity trends .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be systematically addressed?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, co-solvents) or target specificity. Implement orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) to validate mechanisms. Use multivariate statistical analysis to isolate variables (e.g., substituent electronic effects) impacting bioactivity .

Q. What computational strategies are effective for predicting the compound’s reactivity and interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties of the pyrazole ring and cyclopropyl group, predicting sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations map interactions with targets like COX-2 or kinases. Combine with cheminformatics tools (e.g., QSAR) to optimize substituent effects .

Q. How do structural modifications (e.g., substituent variations) influence stability under physiological conditions?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to track degradation. Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability, as seen in related triazolopyrimidine derivatives. Compare hydrolysis rates in simulated gastric fluid (pH 1.2) vs. plasma (pH 7.4) .

Q. What methodologies enable comparative analysis of this compound with its structural analogs in terms of SAR?

- Methodological Answer : Synthesize analogs with systematic substituent changes (e.g., cyclopropyl vs. isopropyl groups) and profile them using standardized assays. Apply cluster analysis to group compounds by activity profiles, and use Free-Wilson or Hansch models to quantify substituent contributions to potency .

Q. How can reaction scalability be improved without compromising enantiomeric purity in asymmetric synthesis?

- Methodological Answer : Transition from batch to flow chemistry for key steps (e.g., amide coupling), ensuring precise control of residence time and temperature. Use chiral catalysts (e.g., BINOL-derived ligands) in catalytic asymmetric synthesis, monitored by chiral HPLC .

Methodological Notes

- Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) meticulously, as minor variations can significantly impact yields .

- Cross-Disciplinary Integration : Leverage computational predictions (e.g., ICReDD’s reaction path search methods) to guide experimental design, reducing trial-and-error approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.